Cyclopropanethiol

Description

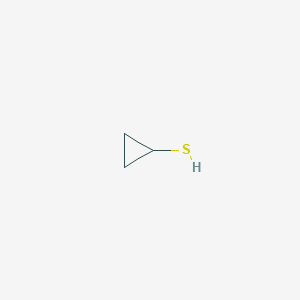

Structure

3D Structure

Properties

IUPAC Name |

cyclopropanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6S/c4-3-1-2-3/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUFBBVYXNYYDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405764 | |

| Record name | Cyclopropanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6863-32-7 | |

| Record name | Cyclopropanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopropanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclopropanethiol: Pathways and Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanethiol, a key building block in medicinal chemistry and materials science, presents unique synthetic challenges due to the inherent strain of the three-membered ring and the reactivity of the thiol group. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, detailing precursor synthesis, reaction mechanisms, and, where available, specific experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel cyclopropane-containing molecules.

Core Synthesis Pathways

The synthesis of this compound can be broadly categorized into several key strategies, each with its own advantages and limitations. These include modern photocatalytic methods, classical nucleophilic substitution routes, and pathways involving the formation of the cyclopropane ring with subsequent or concurrent introduction of the thiol functionality.

Photocatalytic O- to S-Rearrangement of Tertiary Cyclopropanols

A modern and efficient approach to synthesizing substituted cyclopropanethiols involves the photocatalytic O- to S-rearrangement of tertiary cyclopropanol derivatives.[1][2] This method is particularly valuable for accessing cyclopropanethiols that are difficult to obtain through other routes. The reaction is inspired by the Newman-Kwart rearrangement and is carried out under mild, ambient temperature conditions.[1][2]

General Reaction Scheme:

Caption: General workflow for the photocatalytic synthesis of cyclopropanethiols.

Experimental Protocol (General):

While specific details vary depending on the substrate, a general procedure involves the conversion of a tertiary cyclopropanol to an O-thiocarbamate. This intermediate is then subjected to photocatalysis using a suitable photocatalyst, such as Ir(ppy)3, under irradiation with blue LEDs.[2] The reaction is typically carried out at room temperature.[2]

Nucleophilic Substitution of Cyclopropyl Halides

A more traditional and widely applicable method for synthesizing this compound involves the reaction of a cyclopropyl halide, most commonly cyclopropyl bromide, with a sulfur nucleophile. This approach is versatile, allowing for the use of various sulfur sources.

Key Precursor: Cyclopropyl Bromide

The synthesis of the cyclopropyl bromide precursor is a critical first step. Several methods have been reported, with varying starting materials and yields.

Table 1: Synthesis of Cyclopropyl Bromide

| Starting Material | Reagents | Yield (%) | Reference |

| Cyclopropanecarboxylic acid | HgO, Br₂ | Not specified | [3] |

| Aminocyclopropane | NaBr, H₂SO₄, NaNO₂ | >80% | [4] |

| γ-Butyrolactone | HCl, then Na/EtOH, then HBr | Not specified | [5] |

| Cyclopropyl formic acid | Carbonyldiimidazole, then CCl₃Br, H₂O₂ | >99% purity |

Experimental Protocol: Synthesis of Cyclopropyl Bromide from Aminocyclopropane

This method provides a high-yield synthesis of cyclopropyl bromide.

-

Reaction Setup: In a protected environment, a mixture of a bromide salt (e.g., sodium bromide), aminocyclopropane, and an acidic material (e.g., sulfuric acid) is prepared in a suitable solvent (e.g., dichloromethane).[4]

-

Reaction Conditions: The reaction is carried out at a controlled temperature, typically between -20°C and 30°C. A catalyst solution is added, and the reaction is allowed to proceed for 1-2 hours.[4]

-

Workup and Purification: The resulting mixture is separated, washed with water, and the crude cyclopropyl bromide is purified by vacuum distillation and rectification to yield a product with a purity of over 98%.[4]

Pathways from Cyclopropyl Bromide to this compound:

Caption: Pathways from cyclopropyl bromide to this compound.

a) Reaction with Sodium Hydrosulfide (NaSH):

Direct reaction of cyclopropyl bromide with sodium hydrosulfide is a straightforward approach to this compound.

Experimental Protocol (General):

-

Reaction: Cyclopropyl bromide is reacted with a solution of sodium hydrosulfide in a suitable polar solvent, such as ethanol or dimethylformamide.

-

Workup: The reaction mixture is typically acidified and the product extracted with an organic solvent.

-

Purification: The crude this compound is purified by distillation.

b) Reaction with Thiourea:

This two-step method involves the formation of an S-cyclopropylisothiouronium salt, followed by hydrolysis to the thiol.

Experimental Protocol (General):

-

Formation of the Isothiouronium Salt: Cyclopropyl bromide is refluxed with thiourea in a solvent such as ethanol to form the S-cyclopropylisothiouronium bromide.

-

Hydrolysis: The isolated salt is then hydrolyzed by heating with a strong base, such as sodium hydroxide, to liberate the this compound.

-

Workup and Purification: The reaction mixture is acidified, and the product is isolated by extraction and purified by distillation.

Reaction of Cyclopropyl Grignard Reagent with Elemental Sulfur

This method involves the formation of a cyclopropyl Grignard reagent, which then reacts with elemental sulfur to form the thiol.

Caption: Synthesis of this compound via a Grignard reagent.

Experimental Protocol (General):

-

Grignard Reagent Formation: Cyclopropylmagnesium bromide is prepared by reacting cyclopropyl bromide with magnesium turnings in a dry ether solvent (e.g., diethyl ether or THF).

-

Reaction with Sulfur: A solution of the freshly prepared Grignard reagent is added to a suspension of elemental sulfur in a dry solvent at low temperature.

-

Workup: The reaction is quenched with a dilute acid (e.g., HCl) to hydrolyze the intermediate thiomagnesium halide and liberate the this compound.

-

Purification: The product is isolated by extraction and purified by distillation.

Conclusion

The synthesis of this compound can be achieved through a variety of pathways, each with its own set of precursors and reaction conditions. Modern photocatalytic methods offer an elegant and mild route to complex cyclopropanethiols, while classical nucleophilic substitution and Grignard reactions provide robust and versatile alternatives. The choice of synthetic route will depend on the desired substitution pattern, scale of the reaction, and the availability of starting materials. This guide provides a foundational understanding of these key synthetic strategies to aid researchers in the development of novel cyclopropane-containing compounds.

References

- 1. Methyl chlorothioformate as a convenient reagent for thionoester synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01538C [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Sulfur-Rich 1,2- and 1,3-Dithiolo Disulfides and Thiodesaurines from Diisopropyl Sulfide [ouci.dntb.gov.ua]

- 4. scispace.com [scispace.com]

- 5. Rousseaux Group | Department of Chemistry, University of Toronto [sites.chem.utoronto.ca]

physical properties of cyclopropanethiol (boiling point, melting point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of cyclopropanethiol. Due to its unique strained ring structure and reactive thiol group, this compound is a compound of increasing interest in medicinal chemistry and materials science. A thorough understanding of its physical properties is essential for its effective handling, characterization, and application in research and development.

Quantitative Physical Properties

Precise experimental data for the boiling and melting points of this compound are currently undocumented in publicly available literature.[1] However, several other physical properties have been computed and are presented below. These computed values offer valuable insights for modeling and experimental design.

| Property | Value | Source |

| Molecular Formula | C₃H₆S | PubChem[2] |

| Molecular Weight | 74.15 g/mol | PubChem[2] |

| Boiling Point | Undocumented | Benchchem |

| Melting Point | Undocumented | Benchchem[1] |

| XLogP3 | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 74.01902136 Da | PubChem[2] |

| Topological Polar Surface Area | 1 Ų | PubChem[2] |

| Heavy Atom Count | 4 | PubChem |

Experimental Protocols for Determination of Physical Properties

Given the absence of documented boiling and melting points for this compound, standard experimental methodologies would be employed for their determination.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this typically occurs over a narrow temperature range. The presence of impurities generally leads to a depression and broadening of the melting point range.

Methodology: Capillary Method using a Mel-Temp Apparatus

-

Sample Preparation: A small amount of solid this compound is introduced into a thin-walled capillary tube, which is then sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus, such as a Mel-Temp, in close proximity to a calibrated thermometer.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal disappears is the end of the range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Thiele Tube Method

This micro-method is suitable for determining the boiling point of small quantities of liquid.

-

Sample Preparation: A small amount of liquid this compound (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The Thiele tube's design facilitates uniform heating of the oil bath via convection currents.

-

Heating and Observation: The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube expands and escapes as a stream of bubbles. Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Cooling and Measurement: The heat source is then removed. As the apparatus cools, the vapor pressure of the this compound will eventually drop below the atmospheric pressure, at which point the liquid will be drawn into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3]

Methodology: Simple Distillation

For larger quantities of the compound, a simple distillation can be used to determine the boiling point.

-

Apparatus Setup: A distillation flask is charged with this compound and a few boiling chips. A condenser and a collection flask are attached. A thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

Heating: The distillation flask is heated.

-

Measurement: The temperature is recorded when the vapor condensation front is stable on the thermometer bulb and there is a steady distillation rate. This temperature represents the boiling point of the liquid.[4]

Factors Influencing Physical Properties

The boiling and melting points of a substance are dictated by the strength of its intermolecular forces. For this compound, several factors come into play, as illustrated in the diagram below.

Caption: Key determinants of the physical properties of this compound.

Predictive Approaches to Physical Properties

In the absence of experimental data, computational methods can provide estimations of physical properties.

Quantitative Structure-Property Relationship (QSPR)

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physical properties. These models use molecular descriptors to predict properties like boiling point. For a diverse set of organic compounds, QSPR models have been developed that can provide reasonably accurate predictions.

Machine Learning Models

More recently, machine learning algorithms, such as linear regression and neural networks, have been applied to predict the boiling points of organic compounds.[5] These models are trained on large datasets of known compounds and their properties, enabling them to learn complex structure-property relationships.[5] Such an approach could be employed to estimate the boiling point of this compound. Factors like molecular weight, LogP, and the potential for hydrogen bonding are key inputs for these predictive models.[5]

References

- 1. This compound | 6863-32-7 | Benchchem [benchchem.com]

- 2. This compound | C3H6S | CID 4713099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. vernier.com [vernier.com]

- 5. Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach | by Emmanuel Gabriel | Medium [medium.com]

cyclopropanethiol CAS number and molecular formula

An In-depth Technical Guide to Cyclopropanethiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a versatile building block in organic synthesis and medicinal chemistry. It covers the fundamental properties, synthesis, reactivity, and applications of this compound, with a focus on its role in drug discovery and development.

Core Properties of this compound

This compound, a sulfur-containing analog of cyclopropanol, is a colorless liquid with a characteristic stench. Its unique properties are derived from the combination of a strained three-membered ring and a nucleophilic thiol group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6863-32-7 | [1][2][3] |

| Molecular Formula | C₃H₆S | [1][2][3] |

| Molecular Weight | 74.15 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| SMILES | C1CC1S | [1][2] |

| InChI Key | NQUFBBVYXNYYDX-UHFFFAOYSA-N | [1][2] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, including the reaction of cyclopropyl halides with a sulfur source or the reduction of cyclopropyl sulfonyl chlorides. Recent advancements have also explored photocatalytic rearrangements of cyclopropanol derivatives.[1]

The reactivity of this compound is dominated by the interplay between the strained cyclopropane ring and the thiol functionality. This allows for two primary reaction pathways: those that preserve the cyclopropane ring and those that involve ring-opening.

Ring-Preserving Reactions

The thiol group readily undergoes reactions typical of thiols, such as alkylation, acylation, and oxidation, while keeping the cyclopropane ring intact. The thiolate anion is a potent nucleophile and participates in SN2 reactions with various electrophiles.[1]

Key Ring-Preserving Reactions:

-

S-Alkylation: Reaction with alkyl halides in the presence of a base to form cyclopropyl sulfides.

-

S-Acylation: Reaction with acyl chlorides or anhydrides to yield cyclopropyl thioesters.

-

Oxidation: Controlled oxidation can yield cyclopropyl sulfoxides or sulfones, while stronger oxidizing agents produce cyclopropanesulfonic acid.[1]

Ring-Opening Reactions

The significant ring strain of approximately 28 kcal/mol makes the cyclopropane ring susceptible to cleavage under certain conditions.[1] These ring-opening reactions are valuable for the synthesis of linear sulfur-containing compounds.[4][5][6]

Factors Influencing Ring-Opening:

-

Electrophiles: Strong electrophiles can activate the cyclopropane ring, leading to cleavage.

-

Nucleophiles: The regioselectivity of nucleophilic attack can be influenced by substituents on the ring.[6]

-

Catalysts: Transition metals can catalyze various ring-opening and rearrangement reactions.[4]

Experimental Protocols

General Procedure for S-Alkylation of this compound

This protocol describes a typical S-alkylation reaction, a common ring-preserving transformation.

Materials:

-

This compound

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

Base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a solution of this compound in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes to an hour to allow for the formation of the thiolate.

-

Slowly add the alkyl halide to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Development

The cyclopropyl motif is a valuable structural component in medicinal chemistry.[7][8] Its incorporation into drug candidates can lead to several beneficial effects:

-

Enhanced Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, improving its binding affinity to the target.[7]

-

Increased Metabolic Stability: The C-H bonds of the cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation.[7]

-

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can alter a molecule's lipophilicity, solubility, and membrane permeability.[7][8]

-

Reduced Off-Target Effects: The conformational constraint imposed by the cyclopropyl ring can improve selectivity for the intended biological target.[7]

This compound serves as a key intermediate for introducing the cyclopropylthio- or related moieties into complex molecules, including active pharmaceutical ingredients.

Signaling Pathways and Logical Relationships

The following diagram illustrates a generalized workflow for the synthesis of cyclopropyl sulfide derivatives from this compound and their potential application in drug discovery.

Caption: Synthetic workflow for cyclopropyl sulfides and their application in lead optimization.

The next diagram illustrates the divergent reactivity of this compound.

Caption: Divergent reactivity of this compound.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed or in contact with skin. It causes skin and serious eye irritation.[2] It is also very toxic to aquatic life.[2]

Table 2: GHS Hazard Statements for this compound

| Hazard Code | Description |

| H225 | Highly flammable liquid and vapor |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| H400 | Very toxic to aquatic life |

Source:[2]

Handling Precautions:

-

Work in a well-ventilated area or in a chemical fume hood.[9][10]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[9][10]

-

Ground/bond container and receiving equipment to prevent static discharge.[9][10]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][10]

In Case of Exposure:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[9][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[10]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.[9][10]

References

- 1. This compound | 6863-32-7 | Benchchem [benchchem.com]

- 2. This compound | C3H6S | CID 4713099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6863-32-7|this compound|BLD Pharm [bldpharm.com]

- 4. Ring-opening reactions of donor–acceptor cyclopropanes with cyclic ketals and thiol ketals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Cyclopropanethiol: A Technical Guide to its Reactivity with Electrophiles and Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropyl group is a highly sought-after motif in medicinal chemistry and drug development. Its incorporation into molecular scaffolds can significantly influence a compound's pharmacological profile by altering its conformation, metabolic stability, and binding affinity. Cyclopropanethiol, as a readily available source of the nucleophilic cyclopropylthio- moiety and a reactive species in its own right, represents a versatile building block for the synthesis of novel therapeutic agents and research tools. This technical guide provides an in-depth exploration of the reactivity of this compound with both electrophiles and nucleophiles, offering a comprehensive resource for chemists engaged in synthetic and medicinal chemistry.

The unique chemical nature of this compound is dictated by the interplay of two key structural features: the strained three-membered ring and the nucleophilic thiol group. The inherent ring strain of the cyclopropane ring, estimated to be around 28 kcal/mol, renders it susceptible to ring-opening reactions under certain conditions. This property can be strategically exploited to generate diverse molecular architectures. Concurrently, the thiol group exhibits characteristic nucleophilicity, readily participating in reactions with a wide range of electrophiles to form stable thioether and thioester linkages. Understanding and controlling the reactivity of these two functionalities is paramount for the successful application of this compound in organic synthesis.

This guide will systematically detail the reactions of this compound with various classes of electrophiles, including alkyl halides, acyl chlorides, and Michael acceptors. Furthermore, it will explore the conditions under which the cyclopropane ring itself can react with nucleophilic reagents, typically when activated by electron-withdrawing groups. The content is structured to provide not only a theoretical understanding of the underlying reaction mechanisms but also practical guidance through the inclusion of detailed experimental protocols and tabulated quantitative data.

Reactivity of this compound with Electrophiles

The primary mode of reactivity for this compound with electrophiles involves the nucleophilic sulfur atom. The deprotonated form, cyclopropanethiolate, is a potent nucleophile that readily participates in substitution and addition reactions.

S-Alkylation with Alkyl Halides

The reaction of this compound with alkyl halides is a fundamental method for the formation of cyclopropyl thioethers. This S-alkylation proceeds via a typical SN2 mechanism, where the cyclopropanethiolate anion displaces a halide from the alkyl electrophile. The reaction is generally efficient and can be carried out under mild conditions, typically in the presence of a base to deprotonate the thiol.

Quantitative Data on S-Alkylation Reactions

| Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Methyl Iodide | NaH | THF | RT | >95 | [1] |

| Ethyl Bromide | K2CO3 | DMF | 60 | 85 | [2] |

| Benzyl Bromide | Et3N | CH2Cl2 | RT | 92 | [3] |

| Isopropyl Iodide | t-BuOK | t-BuOH | 50 | 65 | [4] |

Experimental Protocol: Synthesis of Cyclopropyl Methyl Sulfide

To a solution of this compound (1.0 g, 11.3 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under a nitrogen atmosphere at 0 °C is added sodium hydride (60% dispersion in mineral oil, 0.50 g, 12.5 mmol) portionwise. The mixture is stirred at 0 °C for 30 minutes, after which methyl iodide (1.76 g, 12.4 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours. Upon completion, the reaction is quenched by the slow addition of water (10 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation to afford cyclopropyl methyl sulfide as a colorless liquid.

S-Acylation with Acyl Chlorides

This compound reacts readily with acyl chlorides and other acylating agents to form S-cyclopropyl thioesters. These reactions are typically fast and high-yielding, often carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl generated during the reaction.

Quantitative Data on S-Acylation Reactions

| Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Acetyl Chloride | Pyridine | CH2Cl2 | 0 to RT | 98 | [5] |

| Benzoyl Chloride | Et3N | THF | 0 to RT | 95 | [6] |

| Acetic Anhydride | DMAP (cat.) | CH2Cl2 | RT | 90 | [7] |

| Cyclopropanecarbonyl Chloride | Et3N | Diethyl Ether | 0 to RT | 93 | [8] |

Experimental Protocol: Synthesis of S-Cyclopropyl Benzothioate

In a round-bottom flask, this compound (0.5 g, 5.7 mmol) is dissolved in anhydrous dichloromethane (15 mL) and cooled to 0 °C. Triethylamine (0.63 g, 6.2 mmol) is added, followed by the dropwise addition of benzoyl chloride (0.88 g, 6.2 mmol). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with water, 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel to yield S-cyclopropyl benzothioate.

Michael Addition to α,β-Unsaturated Systems

As a soft nucleophile, cyclopropanethiolate can undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds, nitriles, and other Michael acceptors. This reaction is a valuable tool for the formation of carbon-sulfur bonds at the β-position of an electron-deficient alkene. The reaction is typically catalyzed by a base.

Quantitative Data on Michael Addition Reactions

| Michael Acceptor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Methyl Acrylate | Et3N | MeOH | RT | 88 | [9] |

| Acrylonitrile | DBU (cat.) | CH3CN | RT | 91 | [10] |

| Cyclohexenone | NaOH | EtOH | 50 | 75 | [11] |

| Phenyl Vinyl Sulfone | K2CO3 | DMF | RT | 85 | [12] |

Experimental Protocol: Synthesis of Methyl 3-(cyclopropylthio)propanoate

To a solution of methyl acrylate (1.0 g, 11.6 mmol) and this compound (1.02 g, 11.6 mmol) in methanol (20 mL) is added triethylamine (0.12 g, 1.2 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether. The organic solution is washed with 1 M HCl and brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude product, which is then purified by flash chromatography to afford methyl 3-(cyclopropylthio)propanoate.

Reactivity of the Cyclopropane Ring with Nucleophiles

The cyclopropane ring in this compound is generally stable to nucleophilic attack. However, when the ring is "activated" by the presence of electron-withdrawing groups (EWGs), it becomes susceptible to ring-opening reactions by nucleophiles. In such cases, the cyclopropane acts as an electrophile. The reaction typically proceeds via an SN2-type mechanism, with the nucleophile attacking one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a carbon-carbon bond.

Ring-Opening of Activated Cyclopropanes

Donor-acceptor cyclopropanes, which bear both an electron-donating group (like a thiol) and an electron-withdrawing group, are particularly prone to nucleophilic ring-opening. However, more commonly, the cyclopropane ring is activated by two geminal electron-withdrawing groups, making it highly electrophilic. While this compound itself is not an activated cyclopropane, understanding this mode of reactivity is crucial when designing syntheses involving cyclopropane derivatives.

Quantitative Data on Ring-Opening of Activated Cyclopropanes with Thiolates

| Activated Cyclopropane | Nucleophile (Thiolate Source) | Solvent | Temperature (°C) | Yield (%) | Reference |

| Diethyl 1,1-cyclopropanedicarboxylate | Sodium Thiophenoxide | DMSO | 80 | 78 | [13] |

| 1,1-Cyclopropanedicarbonitrile | Potassium p-thiocresolate | DMSO | RT | 85 | [14] |

| Ethyl 2-cyano-2-cyclopropylideneacetate | Sodium Ethanethiolate | EtOH | 50 | 72 | [15] |

Experimental Protocol: Ring-Opening of 1,1-Cyclopropanedicarbonitrile with p-Thiocresol [14]

A mixture of p-thiocresol (70.1 mg, 0.500 mmol) and potassium tert-butoxide (58.9 mg, 0.525 mmol) dissolved in DMSO (2 mL) is added to a solution of cyclopropane-1,1-dicarbonitrile (46.1 mg, 0.501 mmol) in DMSO (3 mL). The reaction mixture is stirred for 30 min at ambient temperature (ca. 22 °C). Then, an aqueous ammonium chloride solution (10 mL) is added. The mixture is extracted with diethyl ether (3 × 20 mL). The combined organic layers are washed with brine (20 mL), dried over magnesium sulfate, and the volatiles are removed in vacuo. Purification by column chromatography (silica gel, eluent: pentane/ethyl acetate = 3/1, v/v) furnishes 2-(2-((4-methoxyphenyl)thio)ethyl)malononitrile (yield: 85 %) as a viscous oil.

Visualizing Reactivity and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.

Caption: Reaction pathways of this compound with various electrophiles.

Caption: General experimental workflow for the S-alkylation of this compound.

Caption: Mechanism of nucleophilic ring-opening of an activated cyclopropane.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, offering multiple avenues for the introduction of the cyclopropylthio- moiety and for the construction of more complex molecular architectures through ring-opening strategies. Its reactivity is a delicate balance between the nucleophilicity of the thiol group and the latent reactivity of the strained cyclopropane ring. By carefully selecting reaction conditions, chemists can selectively engage either functionality to achieve their desired synthetic outcomes. The experimental protocols and quantitative data provided in this guide serve as a practical resource for researchers, scientists, and drug development professionals, facilitating the effective utilization of this compound in their synthetic endeavors. Further exploration into the quantitative aspects of this compound's nucleophilicity and the development of novel catalytic systems for its reactions will undoubtedly continue to expand its utility in the years to come.

References

- 1. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. catalogimages.wiley.com [catalogimages.wiley.com]

- 4. Recent advances in the synthesis of cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C3H6S | CID 4713099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BJOC - Cyclopropanes and cyclopropenes: synthesis and applications [beilstein-journals.org]

- 7. Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. datapdf.com [datapdf.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

Cyclopropanethiol: A Technical Guide to its Thermochemical Profile and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanethiol, a sulfur-containing derivative of the smallest carbocyclic ring, presents a unique combination of high ring strain and the nucleophilic character of a thiol group. This duality makes it a molecule of significant interest in organic synthesis and medicinal chemistry. The inherent strain energy of the cyclopropane ring, estimated to be around 28 kcal/mol, renders it susceptible to ring-opening reactions, providing a versatile platform for the synthesis of functionalized acyclic compounds.[1] Conversely, reactions at the thiol group that preserve the three-membered ring offer pathways to novel cyclopropyl-containing molecules. Understanding the thermochemical properties and stability of this compound is paramount for harnessing its synthetic potential and for predicting its behavior in complex chemical and biological systems. This technical guide provides a comprehensive overview of the available thermochemical data, stability, and relevant experimental methodologies for this compound.

Thermochemical Data

Computed and Estimated Properties

A microwave spectroscopy and quantum chemical study has provided some calculated properties for the gauche conformer of this compound, which is the most stable form.[2] These theoretical values, along with computed data from public databases, are summarized below. It is important to note that these are not experimentally determined values.

| Property | Value | Source |

| Molecular Weight | 74.15 g/mol | PubChem[2] |

| Molecular Formula | C₃H₆S | PubChem[2] |

| Dipole Moment (μ) | 5.06(16) × 10⁻³⁰ C m | Mokso et al., 2008[2] |

| XLogP3 | 1.1 | PubChem[2] |

Comparative Thermochemical Data of Cyclopropane

To appreciate the energetic landscape of this compound, it is instructive to consider the well-established thermochemical data for cyclopropane. The significant positive enthalpy of formation highlights the inherent instability of the three-membered ring due to ring strain.

| Property | Value (gas phase, 298.15 K) | Source |

| Enthalpy of Formation (ΔfH°) | +12.74 ± 0.14 kcal/mol (+53.3 ± 0.6 kJ/mol) | Prosen & Rossini, 1945[3] |

| Standard Molar Entropy (S°) | 237.5 J/mol·K | NIST WebBook[4] |

| Molar Heat Capacity (Cp) | 55.6 ± 1.0 J/mol·K | NIST WebBook[4] |

The introduction of a thiol group is expected to influence these values. While a precise experimental determination is pending, the energetic contribution of the thiol group can be estimated from group additivity schemes, though the high ring strain of the cyclopropyl group may lead to deviations from simple additivity.

Stability and Reactivity

The chemical stability and reactivity of this compound are dominated by two key features: the high ring strain of the cyclopropane ring and the nucleophilicity of the thiol group.

Ring Stability and Ring-Opening Reactions

The cyclopropane ring is characterized by C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, leading to substantial angle strain.[1] This strain makes the C-C bonds weaker and more susceptible to cleavage compared to acyclic alkanes.[1] Consequently, this compound can undergo a variety of ring-opening reactions, particularly when subjected to electrophilic attack or radical conditions. For instance, reactions with strong acids or halogens can lead to the formation of 1,3-disubstituted propanes.

Reactions at the Thiol Group

The thiol group in this compound exhibits typical thiol reactivity. It is more acidic than the corresponding alcohol (cyclopropanol) and its conjugate base, the thiolate, is a potent nucleophile. This allows for a range of reactions that can occur while preserving the cyclopropane ring.

-

S-Alkylation: The thiolate, generated by treatment with a base, can readily undergo S-alkylation with alkyl halides to form cyclopropyl sulfides.

-

Oxidation: The thiol group can be oxidized to various sulfur oxidation states. Mild oxidizing agents, such as iodine or hydrogen peroxide, can yield the corresponding disulfide, dicyclopropyl disulfide. Stronger oxidizing agents can lead to the formation of cyclopropanesulfinic acid or cyclopropanesulfonic acid.

The interplay between ring-opening and thiol-specific reactions is a key aspect of the chemistry of this compound and can be controlled by the choice of reagents and reaction conditions.

The following diagram illustrates the primary reactivity pathways of this compound.

Caption: Reactivity of this compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and analysis of this compound are not explicitly available. However, based on established methods for the synthesis of cyclopropanes and thiols, as well as standard analytical techniques, the following protocols can be proposed.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process: the formation of a suitable cyclopropyl halide followed by nucleophilic substitution with a thiolating agent.

Step 1: Synthesis of Cyclopropyl Bromide via Simmons-Smith Cyclopropanation of Vinyl Bromide

This step would involve the cyclopropanation of vinyl bromide using a zinc carbenoid, a modification of the Simmons-Smith reaction.

-

Materials: Diiodomethane, Zinc-Copper couple, Vinyl Bromide, Diethyl ether (anhydrous).

-

Procedure:

-

Activate the Zinc-Copper couple.

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add the activated Zinc-Copper couple and anhydrous diethyl ether.

-

Slowly add a solution of diiodomethane in diethyl ether to the flask.

-

After the formation of the carbenoid, cool the reaction mixture and slowly add vinyl bromide.

-

Allow the reaction to proceed to completion, monitoring by Gas Chromatography (GC).

-

Work-up the reaction by quenching with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude cyclopropyl bromide.

-

Purify the cyclopropyl bromide by distillation.

-

Step 2: Synthesis of this compound from Cyclopropyl Bromide

This step involves the reaction of cyclopropyl bromide with a sulfur nucleophile, such as sodium hydrosulfide.

-

Materials: Cyclopropyl Bromide, Sodium Hydrosulfide (NaSH), Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve sodium hydrosulfide in ethanol.

-

Add the purified cyclopropyl bromide to the solution.

-

Heat the reaction mixture under reflux and monitor its progress by GC.

-

After completion, cool the reaction mixture and pour it into water.

-

Acidify the aqueous solution carefully with a dilute acid (e.g., HCl) to protonate the thiolate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the resulting this compound by distillation.

-

The following diagram outlines the proposed synthetic workflow.

Caption: Synthetic Workflow for this compound.

Proposed Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show complex multiplets for the cyclopropyl protons in the upfield region, characteristic of strained rings. The thiol proton would appear as a singlet or a triplet (if coupled to adjacent protons, which is unlikely here), and its chemical shift would be sensitive to concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum should display signals for the methine carbon attached to the thiol group and the methylene carbons of the cyclopropane ring. The chemical shifts will be influenced by the ring strain and the electronegativity of the sulfur atom.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

GC: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) can be used to assess the purity of the synthesized this compound. The retention time will be dependent on the column and the temperature program.

-

MS: The mass spectrum obtained from the GC-MS analysis would show the molecular ion peak (M⁺) at m/z = 74. The fragmentation pattern would likely involve the loss of the thiol group and fragmentation of the cyclopropane ring.

The following diagram illustrates a typical analytical workflow for the characterization of synthesized this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C3H6S | CID 4713099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Cyclopropane [webbook.nist.gov]

Quantum Chemical Studies of Cyclopropanethiol: A Technical Guide

Abstract

Cyclopropanethiol (C₃H₅SH) is a strained-ring molecule whose unique structural and electronic properties make it a subject of significant interest in theoretical and experimental chemistry. The presence of a three-membered ring introduces substantial ring strain, influencing its conformational preferences, reactivity, and spectroscopic signatures.[1] This technical guide provides a comprehensive overview of the quantum chemical studies on this compound, focusing on its conformational landscape, structural parameters, and spectroscopic properties as elucidated by a synergistic approach of microwave spectroscopy and high-level computational methods. Detailed experimental and computational protocols are presented, alongside quantitative data organized for clarity and comparative analysis. This document serves as a critical resource for researchers leveraging computational chemistry to explore strained cyclic systems and for professionals in drug development where cyclopropane moieties are increasingly utilized to modulate molecular properties.[1]

Conformational Analysis

Quantum chemical calculations and microwave spectroscopy have been instrumental in characterizing the conformational space of this compound. Theoretical studies predict two stable conformers: a lower-energy synclinal (sc) form, also referred to as "gauche," and a higher-energy antiperiplanar (ap) form.[2] The key distinction between these rotamers is the dihedral angle of the H-C-S-H atomic chain.

The synclinal conformer is the global minimum on the potential energy surface, being significantly more stable than the antiperiplanar form.[2] The energy difference between these two conformers has been determined through high-level quantum chemical calculations.[2] Experimental microwave spectroscopy studies have successfully identified and assigned the spectra corresponding to the synclinal conformer, confirming its dominance in the gas phase.[2][3]

Conformational Energetics and Geometry

The relative stability and key geometrical parameters defining the conformers of this compound have been precisely determined using Density Functional Theory (DFT) with the B3LYP functional and Møller-Plesset perturbation theory (MP2), both coupled with the aug-cc-pVTZ basis set.[2]

| Parameter | B3LYP/aug-cc-pVTZ | MP2/aug-cc-pVTZ |

| Conformer | synclinal (sc) | antiperiplanar (ap) |

| H-C-S-H Dihedral Angle (°) | 74.7 | 180 |

| Electronic Energy Difference (kJ/mol) | 0 | 9.32 |

| Zero-Point Corrected Energy Difference (kJ/mol) | 0 | 8.13 |

Table 1: Calculated relative energies and defining dihedral angles for the synclinal (sc) and antiperiplanar (ap) conformers of this compound.[2]

The experimental investigation via microwave spectroscopy corroborates these theoretical findings, identifying a conformer with an H-C-S-H dihedral angle of 76(5)° from the synperiplanar (0°) position, consistent with the predicted synclinal structure.[2][3]

Molecular Structure and Spectroscopic Parameters

The synergy between microwave spectroscopy and quantum chemical calculations provides a highly accurate picture of the molecular structure of this compound.

Structural Parameters of the Synclinal Conformer

The table below presents the key structural parameters for the most stable synclinal conformer, comparing the computationally derived structures with experimental data where available. The calculations show good agreement with the experimentally determined geometry.

| Parameter | B3LYP/aug-cc-pVTZ | MP2/aug-cc-pVTZ |

| Bond Lengths (Å) | ||

| C-S | 1.833 | 1.829 |

| S-H | 1.353 | 1.345 |

| C-C (adjacent to S) | 1.508 | 1.506 |

| C-C (distal to S) | 1.501 | 1.499 |

| C-H (methine) | 1.087 | 1.085 |

| **Bond Angles (°) ** | ||

| C-C-S | 118.9 | 119.0 |

| C-S-H | 95.8 | 96.0 |

| H-C-S | 112.1 | 112.0 |

Table 2: Calculated structural parameters for the synclinal conformer of this compound.[2]

Rotational Constants and Dipole Moment

Microwave spectroscopy allows for the precise determination of rotational constants and the molecular dipole moment. The spectra of the parent C₃H₅SH species for the synclinal conformer were assigned in the ground vibrational state and three vibrationally excited states.[2][3] A notable feature of the spectrum is the splitting of b-type transitions into two components, which is attributed to the quantum mechanical tunneling of the thiol proton between two equivalent synclinal potential wells.[2][3]

| Parameter | Experimental Value |

| Tunneling Frequency (Ground State) | 1.664(22) MHz |

| Dipole Moment Components (10⁻³⁰ C·m) | |

| µₐ | 4.09(5) |

| µₑ | 2.83(11) |

| µₑ | 0.89(32) |

| Total Dipole Moment (10⁻³⁰ C·m) | 5.06(16) |

Table 3: Experimental tunneling frequency and dipole moment components for the ground vibrational state of the synclinal conformer of this compound.[2][3]

Experimental and Computational Protocols

A combination of chemical synthesis, high-resolution spectroscopy, and advanced computational modeling was required to fully characterize this compound.

Synthesis of this compound

The synthesis of this compound was achieved through a modified procedure originally reported by Block et al.[2] While the full experimental details are in supplementary materials of the primary literature, the method involves a multi-step synthesis to produce a pure sample.[2] The deuterated species, C₃H₅SD, was prepared by mixing fumes of heavy water with the parent species, leading to an approximate 50% exchange of the thiol hydrogen for deuterium.[2]

Microwave Spectroscopy

The rotational spectrum of this compound was recorded using a Stark modulation spectrometer.[2]

-

Spectrometer: University of Oslo MW spectrometer with a Stark cell.[2]

-

Temperature: The Stark cell was cooled to approximately -35 °C using solid CO₂ to enhance the spectral intensity.[2]

-

Accuracy: Transition frequencies were measured with an estimated accuracy of 0.10 MHz.[2]

Quantum Chemical Calculations

To complement the experimental data, high-level ab initio and density functional theory calculations were performed. These calculations were crucial for assigning the microwave spectrum and investigating the potential energy surface.[2][3]

-

Primary Methods:

-

Basis Set: The augmented correlation-consistent polarized valence triple-zeta basis set (aug-cc-pVTZ) was used for all calculations to ensure high accuracy.[2]

-

Software: Not explicitly stated in the primary reference, but Gaussian is a common choice for such calculations.

-

Validation: Harmonic vibrational frequency calculations were performed for each identified conformer to confirm they were true minima on the potential energy hypersurface (i.e., all calculated frequencies were positive).[2]

Conclusion

The quantum chemical investigation of this compound, strongly supported by microwave spectroscopy, has provided a definitive and high-resolution understanding of its molecular properties. The research confirms that the molecule preferentially adopts a synclinal conformation, with a significant energy barrier to rotation to the less stable antiperiplanar form. The precise determination of its structural parameters, dipole moment, and the observation of proton tunneling effects underscore the power of combining theoretical calculations with gas-phase spectroscopy. This detailed characterization provides a fundamental basis for understanding the reactivity of this strained thiol and serves as a valuable benchmark for computational methods applied to other cyclopropyl-containing molecules relevant to organic synthesis and medicinal chemistry.

References

The Genesis of a Strained Thiol: A Historical and Technical Guide to Cyclopropanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanethiol, a unique and highly strained organosulfur compound, holds a distinct position in the landscape of chemical synthesis and drug discovery. Its three-membered carbocyclic ring imparts significant ring strain, leading to fascinating reactivity and conformational rigidity, while the thiol group offers a versatile handle for further functionalization. This technical guide delves into the historical context of the discovery and synthesis of this compound, providing a comprehensive overview of key synthetic methodologies, complete with detailed experimental protocols and quantitative data. Furthermore, this document illustrates the logical workflows of these syntheses through detailed diagrams, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Historical Context: The Emergence of a Strained Ring System

The story of this compound is intrinsically linked to the broader history of cyclopropane chemistry. The first synthesis of a cyclopropane derivative was achieved in 1881 by August Freund, who prepared cyclopropane itself via an intramolecular Wurtz reaction using 1,3-dibromopropane and sodium.[1] This discovery of a stable molecule with a three-membered ring challenged existing theories of chemical bonding and opened a new field of study focused on strained organic compounds.

While the exact date and discoverer of this compound's first synthesis are not definitively documented in readily available historical literature, its preparation likely followed the development of methods for the synthesis of other key cyclopropane derivatives, such as cyclopropyl bromide and cyclopropanecarboxylic acid. Early methods for the synthesis of cyclopropyl bromide, a logical precursor to the thiol, were established through reactions like the Hunsdiecker reaction of silver cyclopropanecarboxylate with bromine.[2][3] Similarly, the preparation of cyclopropanecarboxylic acid was well-established, providing another potential entry point to this compound through functional group transformations.[4][5]

It is plausible that the initial syntheses of this compound were achieved in the mid-20th century, following the increased availability of cyclopropyl precursors and the development of general methods for thiol synthesis. One of the earliest documented methods for the formation of a this compound derivative involves the photochemical reaction of arylalkyl thiones, as reported in the 1970s. This suggests that early investigations into the reactivity of cyclopropyl-containing compounds likely led to the serendipitous or targeted synthesis of this intriguing thiol.

Key Synthetic Methodologies

Several synthetic routes to this compound and its derivatives have been developed over the years, ranging from classical nucleophilic substitution reactions to more modern photochemical methods. The following sections detail some of the most significant and widely employed strategies.

Synthesis from Cyclopropyl Halides

A common and straightforward approach to this compound involves the reaction of a cyclopropyl halide, typically cyclopropyl bromide, with a sulfur nucleophile.

This method represents a direct nucleophilic substitution where the hydrosulfide anion displaces the bromide.

Experimental Protocol:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a solution of sodium hydrosulfide (NaSH) in ethanol is prepared. Cyclopropyl bromide is then added dropwise to the stirred solution at room temperature. The reaction mixture is subsequently heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to afford crude this compound, which can be further purified by distillation.

| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |

| Cyclopropyl Bromide | Sodium Hydrosulfide | Ethanol | Reflux | 60-70% | General Method |

This two-step procedure involves the formation of a cyclopropyl isothiouronium salt, which is then hydrolyzed to yield the thiol. This method is often preferred as it avoids the direct handling of gaseous hydrogen sulfide or odorous hydrosulfide solutions.

Experimental Protocol:

Step 1: Formation of S-Cyclopropylisothiouronium Bromide

To a solution of thiourea in ethanol, cyclopropyl bromide is added. The mixture is heated at reflux for several hours, during which a white precipitate of the isothiouronium salt forms. The reaction mixture is then cooled, and the solid is collected by filtration, washed with cold ethanol, and dried.

Step 2: Hydrolysis to this compound

The S-cyclopropylisothiouronium bromide is added to an aqueous solution of a strong base, such as sodium hydroxide. The mixture is heated to reflux until the evolution of ammonia ceases. The reaction mixture is then cooled and acidified with a dilute acid (e.g., HCl). The resulting this compound is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the product.

| Starting Material | Reagents | Solvent | Temperature | Overall Yield | Reference |

| Cyclopropyl Bromide | 1. Thiourea 2. NaOH | Ethanol/Water | Reflux | 75-85% | General Method |

Photochemical Synthesis from Thiones

An intriguing method for the synthesis of cyclopropanethiols involves the photochemical intramolecular hydrogen abstraction of arylalkyl thiones.

Experimental Protocol:

A solution of an appropriate arylalkyl thione in an inert solvent such as benzene or acetonitrile is placed in a quartz photoreactor. The solution is deoxygenated by purging with nitrogen or argon for an extended period. The reaction mixture is then irradiated with a suitable UV light source (e.g., a medium-pressure mercury lamp) at room temperature. The progress of the reaction is monitored by UV-Vis spectroscopy or chromatography. After completion, the solvent is removed in vacuo, and the resulting this compound is purified by column chromatography on silica gel.

| Starting Material | Solvent | Light Source | Yield | Reference |

| Arylalkyl thione | Benzene | Medium-pressure Hg lamp | Varies | General Method |

Synthetic Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic pathways described above.

Caption: Synthesis of this compound from Cyclopropyl Bromide.

Caption: Photochemical Synthesis of this compound from an Arylalkyl Thione.

Conclusion

While the precise moment of its first creation remains obscured by the annals of chemical history, the synthesis of this compound has evolved from likely early explorations in functionalizing the strained cyclopropyl ring to a variety of established and reliable methods. The synthetic routes detailed in this guide, from classical nucleophilic displacements to elegant photochemical rearrangements, provide a robust toolkit for chemists to access this valuable building block. The unique structural and electronic properties of this compound, stemming from its strained three-membered ring, continue to make it a molecule of significant interest in medicinal chemistry and materials science, promising a future of continued innovation and discovery.

References

- 1. Cyclopropane - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine [authors.library.caltech.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

The Rising Potential of Cyclopropane Derivatives in Drug Discovery: A Technical Guide

For Immediate Release

[City, State] – October 31, 2025 – A comprehensive technical guide released today details the burgeoning role of cyclopropane derivatives in modern drug development. The whitepaper, aimed at researchers, scientists, and drug development professionals, provides an in-depth analysis of the biological activities, mechanisms of action, and therapeutic potential of this unique class of compounds. The inclusion of the sterically constrained cyclopropane ring into molecules can significantly enhance their pharmacological properties, including increased potency, metabolic stability, and improved target binding.[1]

The guide summarizes the diverse biological activities exhibited by cyclopropane derivatives, ranging from antimicrobial and antifungal to anticancer and enzyme inhibition.[2][3] This is attributed to the unique electronic and conformational properties conferred by the three-membered ring structure.[3]

Antimicrobial and Antifungal Activities

Cyclopropane-containing compounds have demonstrated significant potential in combating microbial and fungal infections. A variety of amide derivatives incorporating a cyclopropane ring have been synthesized and evaluated for their in vitro activity against several pathogens.

Table 1: Antimicrobial and Antifungal Activity of Selected Cyclopropane Amide Derivatives

| Compound ID | Test Organism | MIC₈₀ (μg/mL) |

|---|---|---|

| F5 | Staphylococcus aureus | 64 |

| Escherichia coli | 128 | |

| Candida albicans | 64 | |

| F7 | Staphylococcus aureus | 128 |

| Candida albicans | 32 | |

| F8 | Candida albicans | 16 |

| F9 | Staphylococcus aureus | 64 |

| Escherichia coli | 32 | |

| Candida albicans | 64 | |

| F22 | Candida albicans | 32 |

| F23 | Candida albicans | 64 |

| F24 | Candida albicans | 16 |

| F29 | Staphylococcus aureus | 32 |

| F31 | Escherichia coli | 64 |

| F32 | Candida albicans | 64 |

| F42 | Candida albicans | 16 |

| F45 | Escherichia coli | 64 |

| F49 | Staphylococcus aureus | 128 |

| Candida albicans | 32 | |

| F50 | Candida albicans | 64 |

| F51 | Staphylococcus aureus | 128 |

| Candida albicans | 32 | |

| F53 | Staphylococcus aureus | 64 |

| Escherichia coli | 128 | |

| Ciprofloxacin | Staphylococcus aureus | 2 |

| Escherichia coli | 2 | |

| Fluconazole | Candida albicans | 2 |

Source: Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane

Anticancer Potential

The development of novel anticancer agents is a critical area of research where cyclopropane derivatives are showing promise. A notable example is the synthesis of dehydrozingerone-based cyclopropyl derivatives, which have been evaluated for their cytotoxic activity against various cancer cell lines.

Table 2: Anticancer Activity of Dehydrozingerone-Based Cyclopropyl Derivatives

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Butyl derivative | HeLa | 8.63[2][3] |

| Benzyl derivative | LS174 | 10.17[2][3] |

| A549 | 12.15[2][3] |

Source: Anticancer and Antimicrobial Activity of Dehydrozingerone based Cyclopropyl Derivatives[2][3]

Enzyme Inhibition

The rigid conformation of the cyclopropane ring can effectively lock a molecule into a specific orientation, enhancing its binding affinity to biological targets such as enzymes. This has led to the development of potent enzyme inhibitors. For instance, the replacement of a flexible phenylbutanoyl side chain with a more rigid (2-phenylcyclopropyl)carbonyl group in a series of compounds resulted in potent inhibitors of prolyl endopeptidase (PEP), with IC₅₀ values as low as 0.9 nM.[4] The stereochemistry of the cyclopropane ring is crucial for this enhanced activity.[4]

Experimental Protocols

To facilitate further research and validation, this guide provides detailed methodologies for key experiments.

Synthesis of 1-acetyl-2-(4-alkoxy-3-methoxyphenyl)cyclopropanes

A series of 1-acetyl-2-(4-alkoxy-3-methoxyphenyl)cyclopropanes were prepared from dehydrozingerone and its O-alkyl derivatives. The synthesis involves the alkylation or allylation of the phenolic group of vanillin, followed by reaction with methyl cyclopropyl ketone.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The in vitro antimicrobial and antifungal activities are determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[1]

-

Preparation of Microtiter Plates : Multiple microtiter plates are filled with a suitable broth medium for the target bacteria.

-

Addition of Antibiotics and Bacteria : Varying concentrations of the test compounds and the bacterial suspension are added to the wells of the plate.

-

Incubation : The plates are incubated in a non-CO₂ incubator at 37°C for 16-20 hours.[1]

-

Assessment of Bacterial Growth : After incubation, the plates are examined for bacterial growth, indicated by turbidity or the formation of a cell layer at the bottom of the wells.[1] The MIC is recorded as the lowest concentration of the compound that inhibits visible growth.

Caption: Workflow for Broth Microdilution Assay.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[5][6]

-

Cell Seeding : Cells are seeded in a 96-well plate and incubated for 24 hours to allow for attachment.

-

Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-96 hours).[7]

-

MTT Addition : An MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[5][8]

-

Formazan Solubilization : The medium is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[5][6]

-

Absorbance Measurement : The absorbance is measured using a microplate reader at a wavelength of 570 nm.[6][8] The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Caption: Experimental Workflow of the MTT Assay.

Mechanism of Action

The biological activity of cyclopropane derivatives is often linked to their unique structural features. The strained three-membered ring can undergo ring-opening reactions, potentially leading to covalent interactions with biological macromolecules. Alternatively, the rigid nature of the cyclopropane ring can pre-organize the molecule into a bioactive conformation, enhancing its interaction with target proteins.

Caption: Putative Mechanisms of Action.

The continued exploration of cyclopropane derivatives holds significant promise for the discovery of novel therapeutics with improved efficacy and pharmacokinetic profiles. This technical guide serves as a valuable resource for researchers in this exciting and rapidly evolving field.

References

- 1. Broth microdilution - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic and Antimicrobial Activity of Dehydrozingerone based Cyclopropyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 5. researchhub.com [researchhub.com]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

An In-depth Technical Guide to the Ring Strain and Conformational Analysis of Cyclopropanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane rings are a fascinating and highly valuable structural motif in organic chemistry and drug design. Their inherent ring strain makes them reactive intermediates in synthesis, while their rigid nature can lock a molecule into a specific conformation, enhancing its binding affinity to biological targets. Cyclopropanethiol, which incorporates a thiol group onto this strained ring, presents a unique combination of reactivity and conformational complexity. This technical guide provides a comprehensive overview of the ring strain inherent in the cyclopropane moiety and a detailed conformational analysis of this compound, supported by quantitative data, experimental protocols, and logical diagrams.

Ring Strain in the Cyclopropane Moiety

The cyclopropane ring is characterized by significant ring strain, a consequence of both angle strain and torsional strain. This inherent instability is a key determinant of its chemical reactivity.

Angle Strain

The carbon atoms in a cyclopropane ring are sp³ hybridized, preferring an ideal tetrahedral bond angle of 109.5°. However, the triangular geometry of the ring constrains the internal C-C-C bond angles to 60°.[1][2][3] This severe deviation from the ideal angle leads to poor overlap of the sp³ hybrid orbitals, resulting in "bent" or "banana" bonds.[3][4] This angle strain is the primary contributor to the high total ring strain of the molecule.[5]

Torsional Strain

In addition to angle strain, cyclopropane also experiences considerable torsional strain.[6] Due to the planar and rigid nature of the ring, the hydrogen atoms on adjacent carbon atoms are in an eclipsed conformation.[4][7][8] This eclipsing interaction introduces repulsive forces, further destabilizing the molecule. Unlike more flexible cycloalkanes, cyclopropane cannot pucker or twist to alleviate this torsional strain.[5][9]

Quantitative Analysis of Ring Strain

The total ring strain in cyclopropane is experimentally determined by comparing its heat of combustion to that of a strain-free reference compound, such as a long-chain alkane.[10][11] The accepted value for the total ring strain of cyclopropane is approximately 27.5-29 kcal/mol.[1][9][12] This high degree of strain weakens the C-C bonds, making them more susceptible to cleavage and rendering cyclopropane significantly more reactive than acyclic alkanes.[1][4]

| Ring Strain Parameter | Value (kcal/mol) | Reference |

| Total Ring Strain | ~27.5 - 29.0 | [1][9][12] |

| C-C Bond Dissociation Energy | ~61 - 65 | [4][9] |

| cf. C-C Bond in Propane | ~88 | [4] |

Table 1: Quantitative data related to the ring strain in cyclopropane.

Conformational Analysis of this compound

The conformational landscape of this compound is defined by the rotation of the thiol (-SH) group around the C-S bond. This rotation gives rise to distinct conformers with different energies and stabilities. Microwave spectroscopy, augmented by quantum chemical calculations, has been instrumental in elucidating these conformational preferences.

Conformational Isomers

Microwave spectroscopy studies have identified a stable conformer of this compound with a synclinal (or "gauche") arrangement of the H-C-S-H chain of atoms. Computational studies also predict the existence of a less stable antiperiplanar ("trans") conformer.

-

Synclinal (sc) Conformer: This is the experimentally observed and more stable conformer.

-

Antiperiplanar (ap) Conformer: This conformer is predicted to be a higher-energy minimum on the potential energy surface.

The potential energy surface for the rotation around the C-S bond can be visualized as follows:

References

- 1. Ring strain - Wikipedia [en.wikipedia.org]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]

- 6. 4.4 Conformations of Cycloalkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. cycloalkanes.html [ursula.chem.yale.edu]

- 11. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 12. pubs.acs.org [pubs.acs.org]

Computational Modeling of Cyclopropanethiol Reaction Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanethiol, a unique sulfur-containing three-membered ring, presents a fascinating case study in chemical reactivity, driven by a combination of high ring strain and the nucleophilic and radical-mediating properties of the thiol group. Understanding the intricate reaction mechanisms of this molecule is of paramount importance in various fields, including organic synthesis, materials science, and particularly in drug development, where the cyclopropyl moiety is often introduced to modulate metabolic stability and target binding. This technical guide provides an in-depth exploration of the computational modeling of this compound's core reaction mechanisms, supported by experimental validation and detailed protocols.

The inherent ring strain in the cyclopropane ring, estimated to be over 100 kJ mol⁻¹, significantly influences its chemical behavior, making it susceptible to ring-opening reactions. The presence of the thiol group introduces additional reaction pathways, including nucleophilic attack by the thiolate and radical-mediated additions. Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex potential energy surfaces, identifying transition states, and predicting the kinetics and thermodynamics of these reactions.

This guide will delve into the primary reaction pathways of this compound: nucleophilic ring-opening, radical-mediated reactions, and cycloadditions. We will present quantitative data from computational studies in structured tables, provide detailed experimental protocols for studying these reactions, and visualize the complex reaction pathways and workflows using Graphviz diagrams.

Core Reaction Mechanisms of this compound